- Optical Control of TRPV1 ChannelsAngewandte Chemie, 2013, 52(37), 9845-9848,
Cas no 97966-29-5 ((2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester)

97966-29-5 structure
Nome del prodotto:(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester
Numero CAS:97966-29-5
MF:C11H12O4
MW:208.210583686829
CID:1989986
(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Methyl (E)-3'-hydroxy-4'-methoxycinnamate
- 3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic acid methyl ester
- (2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester
- isoferulic acid methyl ester
- METHYL ISOFERULATE
- FERULIC ACID METHYL ESTER
- 2-Propenoic acid, 3-(3-hydroxy-4-methoxyphenyl)-, methyl ester, (E)- (ZCI)
- Methyl (2E)-3-(3-hydroxy-4-methoxyphenyl)-2-propenoate (ACI)
- Methyl (E)-3′-hydroxy-4′-methoxycinnamate
-
- Inchi: 1S/C11H12O4/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+
- Chiave InChI: JTLOUXXZZFFBBW-GQCTYLIASA-N
- Sorrisi: C(/C1C=CC(OC)=C(O)C=1)=C\C(=O)OC
Proprietà calcolate
- Massa esatta: 208.07400
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 15
- Conta legami ruotabili: 4
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.204
- Punto di fusione: 119-120 ºC
- Punto di ebollizione: 370 ºC
- Punto di infiammabilità: 145 ºC
- PSA: 55.76000
- LogP: 1.58700
(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | H946035-5g |
(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester |
97966-29-5 | 5g |
$638.00 | 2023-05-18 | ||
TRC | H946035-25g |
(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester |
97966-29-5 | 25g |
$2061.00 | 2023-05-18 | ||
TRC | H946035-10g |
(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester |
97966-29-5 | 10g |
$1034.00 | 2023-05-18 | ||
TRC | H946035-1g |
(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester |
97966-29-5 | 1g |
$173.00 | 2023-05-18 |
(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Solvents: Dichloromethane ; 16 h, rt; 2 h, rt → reflux
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Catalysts: Sulfuric acid Solvents: Methanol ; 3 h, reflux
Riferimento
- Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular DiseaseChemMedChem, 2020, 15(13), 1187-1199,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0.5 h, rt; rt → reflux; 2 h, reflux
1.2 Solvents: Dichloromethane ; 1 h, reflux; 3 h, reflux
1.2 Solvents: Dichloromethane ; 1 h, reflux; 3 h, reflux
Riferimento
- Inhibitory effects of substituted cinnamic acid esters on mushroom tyrosinaseLetters in Drug Design & Discovery, 2013, 10(6), 529-534,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Methanol ; rt; 16 h, reflux
Riferimento
- Cage-confined photocatalysis for wide-scope unusually selective [2 + 2] cycloaddition through visible-light triplet sensitizationNature Communications, 2020, 11(1),,
Metodo di produzione 5
Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid , Dimethylformamide dimethyl acetal Solvents: Toluene ; 16 h, reflux
Riferimento
- Catalytic enamines from dialkylamide-dialkylacetalsTetrahedron Letters, 2012, 53(20), 2537-2539,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate ; 12 h, 0 °C → rt
Riferimento
- Purification and biochemical characterization of feruloyl esterases from Aspergillus terreus MTCC 11096Biotechnology Progress, 2013, 29(4), 924-932,
Metodo di produzione 7
Condizioni di reazione
1.1 Solvents: Dichloromethane ; 18 h, reflux
Riferimento
- Gram-Scale Enantioselective Formal Synthesis of Morphine through an ortho-para Oxidative Phenolic Coupling StrategyAngewandte Chemie, 2014, 53(49), 13498-13501,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Triphenylphosphine , Iodine Solvents: Acetonitrile ; 10 min, rt
1.2 Catalysts: Zinc triflate ; 30 min, 60 °C
1.3 Solvents: Acetonitrile ; 3.5 h, 60 °C
1.2 Catalysts: Zinc triflate ; 30 min, 60 °C
1.3 Solvents: Acetonitrile ; 3.5 h, 60 °C
Riferimento
- Zn(OTf)2-Promoted Chemoselective Esterification of Hydroxyl Group Bearing Carboxylic AcidsJournal of Organic Chemistry, 2013, 78(6), 2386-2396,
Metodo di produzione 9
Condizioni di reazione
1.1 Catalysts: Sulfuric acid Solvents: Methanol ; 12 h, reflux
Riferimento
- Synthesis and anticancer activities of glycyrrhetinic acid derivativesMolecules, 2016, 21(2),,
Metodo di produzione 10
Condizioni di reazione
1.1 Catalysts: Sulfuric acid ; 4 h, reflux
Riferimento
- Search for novel histone deacetylase inhibitors. Part II: Design and synthesis of novel isoferulic acid derivativesBioorganic & Medicinal Chemistry, 2014, 22(9), 2707-2713,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Sodium acetate Catalysts: Triphenylphosphine (polymer-bounded) Solvents: Methanol ; 10 min, 150 °C
Riferimento
- Microwave and polymer assisted synthesis of a small library of α,β-unsaturated methyl esters via the Wittig reactionLetters in Organic Chemistry, 2007, 4(6), 384-387,
Metodo di produzione 12
Condizioni di reazione
1.1 Solvents: Benzene
Riferimento
- Syntheses of Certain 3-Aryl-2-propenoates and Evaluation of their CytotoxicityBioorganic & Medicinal Chemistry Letters, 2001, 11(9), 1173-1176,
Metodo di produzione 13
Condizioni di reazione
1.1 Catalysts: Triphenylphosphine Solvents: Dichloromethane ; 10 min, -10 °C; 24 h, rt
Riferimento
- Triphenylphosphine-mediated serendipitous synthesis of alkyl cinnamates through the reaction of 3-hydroxy-4-methoxybenzaldehyde with dialkyl acetylenedicarboxylatesPhosphorus, 2005, 180(9), 2149-2153,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 2 h, rt
Riferimento
- Design, synthesis and biological evaluation of cinnamic acid derivatives with synergetic neuroprotection and angiogenesis effectEuropean Journal of Medicinal Chemistry, 2019, 183,,
Metodo di produzione 15
Condizioni di reazione
1.1 3 min
Riferimento
- Convenient microwave assisted synthesis of naturally occurring methyl (E)-cinnamatesOrganic Preparations and Procedures International, 2005, 37(3), 286-290,
Metodo di produzione 16
Condizioni di reazione
1.1 Catalysts: Sulfuric acid Solvents: Methanol ; 12 h, 70 °C; cooled
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7
Riferimento
- Design, synthesis and antitumor evaluation of novel celastrol derivativesEuropean Journal of Medicinal Chemistry, 2019, 174, 265-276,
(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester Raw materials
- Isoferulic acid
- 3-Hydroxy-4-methoxycinnamic Acid
- PHOSPHONIUM, (2-METHOXY-2-OXOETHYL)TRIPHENYL-
- 1,4-dimethyl but-2-ynedioate
- Isovanillin
- Dimethyl malonate
- (Carbomethoxymethylene)triphenylphosphorane
(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester Preparation Products
(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester Letteratura correlata
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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